molecular formula C20H19ClN2O2 B12159943 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone

Cat. No.: B12159943
M. Wt: 354.8 g/mol
InChI Key: QBADTEDOFAWEDP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a hydroxypiperidinyl group, and an indolylmethanone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The chlorophenyl group is introduced via electrophilic aromatic substitution, followed by the formation of the hydroxypiperidinyl group through nucleophilic substitution. The final step involves the coupling of the indole and piperidine intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems and understanding molecular interactions.

Medicine

In medicine, 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development and the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a variety of molecular targets, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1H-indol-6-yl)methanone

InChI

InChI=1S/C20H19ClN2O2/c21-17-5-3-16(4-6-17)20(25)8-11-23(12-9-20)19(24)15-2-1-14-7-10-22-18(14)13-15/h1-7,10,13,22,25H,8-9,11-12H2

InChI Key

QBADTEDOFAWEDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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